molecular formula C40H37N9O8 B10821877 PROTAC BRD4 Degrader-1 CAS No. 2133360-00-4

PROTAC BRD4 Degrader-1

Cat. No.: B10821877
CAS No.: 2133360-00-4
M. Wt: 771.8 g/mol
InChI Key: FXNACIMQXOPNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC BRD4 Degrader-1 is a heterobifunctional molecule designed to degrade BRD4, a bromodomain-containing protein critical for transcriptional regulation in cancer. Its structure comprises:

  • Target protein ligand: A BRD4 inhibitor (derived from BET inhibitors like JQ1 or QCA-276) .
  • E3 ligase ligand: Thalidomide, recruiting cereblon (CRBN) for ubiquitination .
  • Linker: Azido-PEG1-CH2COO-Cl, a flexible alkyl/ether-based linker that optimizes ternary complex formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-1 involves the conjugation of a ligand for BRD4 with a ligand for an E3 ubiquitin ligase, typically Cereblon. The synthetic route generally includes the following steps:

    Synthesis of BRD4 Ligand: This involves the preparation of a small molecule that specifically binds to the bromodomain of BRD4.

    Synthesis of Cereblon Ligand: This involves the preparation of a molecule that binds to the Cereblon E3 ligase.

    Linker Attachment: A chemical linker is used to connect the BRD4 ligand and the Cereblon ligand. The choice of linker can affect the efficacy and selectivity of the PROTAC molecule.

Industrial Production Methods: Industrial production of this compound would involve scaling up the synthetic route while ensuring high purity and yield. This typically requires optimization of reaction conditions, such as temperature, solvent, and reaction time, as well as purification techniques like chromatography .

Types of Reactions:

    Substitution Reactions: The synthesis of the ligands and the attachment of the linker often involve nucleophilic substitution reactions.

    Coupling Reactions: The final step of conjugating the BRD4 ligand with the Cereblon ligand via the linker often involves coupling reactions, such as amide bond formation.

Common Reagents and Conditions:

    Reagents: Common reagents include nucleophiles, electrophiles, coupling agents (e.g., EDC, DCC), and solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM).

    Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and may require specific temperatures and pH conditions.

Major Products: The major product of these reactions is the this compound molecule, which is characterized by its ability to bind both BRD4 and Cereblon, facilitating the degradation of BRD4 .

Scientific Research Applications

Cancer Treatment

Case Study: Colon Cancer

  • Compound : A1874 (a BRD4-degrading PROTAC)
  • Findings : A1874 demonstrated significant anti-proliferative effects in primary colon cancer cells (pCan1). Treatment with concentrations ranging from 25 nM to 500 nM resulted in a dose-dependent decrease in cell viability and colony formation over 48 hours .

Case Study: T-cell Acute Lymphoblastic Leukemia

  • Compound : ARV-825
  • Findings : This BRD4 degrader effectively suppressed T-cell acute lymphoblastic leukemia proliferation and induced apoptosis through BET protein depletion and inhibition of c-Myc .

Studying Biomolecular Condensates

BRD4 Degrader-1 has been utilized to study biomolecular condensates, which are critical for various cellular functions. The ability to degrade BRD4 allows researchers to observe changes in condensate dynamics.

Research Insights :

  • A study demonstrated that the degradation of BRD4 led to a reduction in its condensates, providing a quantitative method for tracking these structures using live-cell imaging techniques. This approach revealed that BRD4 condensates play specialized roles in regulating biological processes .

Tissue-Specific Targeting

Recent advancements have introduced antibody-PROTAC conjugates that enable HER2-dependent targeted degradation of BRD4 specifically in HER2-positive breast cancer cells. This method enhances the selectivity and efficacy of PROTACs by ensuring that they act only on target cells, thereby minimizing off-target effects .

Comparative Data Table

Application AreaCompoundTarget Disease/ProcessKey Findings
Cancer TreatmentA1874Colon CancerDose-dependent reduction in cell viability
Cancer TreatmentARV-825T-cell Acute Lymphoblastic LeukemiaInduces apoptosis via BET protein depletion
Biomolecular Condensates StudyZXH-3-26General Cellular ProcessesReduction in BRD4 condensates observed through imaging
Tissue-Specific TargetingAntibody-PROTACHER2-positive Breast CancerSelective degradation with minimal off-target effects

Mechanism of Action

PROTAC BRD4 Degrader-1 exerts its effects by inducing the degradation of BRD4 through the ubiquitin-proteasome system. The mechanism involves:

Comparison with Similar Compounds

Key Pharmacological Data :

  • IC50 : 41.8 nM (BRD4 BD1) and 12.25 nM (anti-proliferation in MV4-11 cells) .
  • Mechanism : Induces BRD4 degradation via the ubiquitin-proteasome system, suppressing c-Myc expression .
  • Selectivity : Preferentially degrades BRD4 and BRD2 over BRD3, minimizing off-target effects .

Comparison with Similar PROTAC BRD4 Degraders

Potency and Degradation Efficiency

Compound DC50 (nM) Dmax (%) IC50 (Anti-Proliferation) Key Cell Lines Reference
PROTAC BRD4 Degrader-1 N/A N/A 41.8 nM (BRD4 BD1) MV4-11, RS4;11
dBET1 100–300 ~80 100–300 nM MDA-MB-231
PROTAC 3 0.1–0.3 >90 51 pM RS4;11
Compound 23 (ZBC260) 0.03 >95 51 pM RS4;11
PROTAC BRD4 Degrader-2 N/A N/A 14.2 nM (BRD4 BD1) THP-1

Notes:

  • This compound exhibits moderate potency compared to PROTAC 3 and Compound 23, which achieve picomolar IC50 values .
  • dBET1, a CRBN-recruiting PROTAC, serves as a benchmark but requires higher concentrations (100–300 nM) for BRD4 degradation .

Selectivity Profiles

  • This compound : Degrades BRD4 and BRD2 selectively, sparing BRD3 .
  • Compound 23 (ZBC260): Highly selective for BRD4, achieving tumor regression in xenograft models without reported BRD2/3 degradation .

Structural and Linker Optimization

  • Linker Design : this compound uses a PEG-based linker (10–12 atoms), which balances solubility and ternary complex stability . In contrast, VHL-recruiting PROTACs (e.g., MZ1) often employ rigid linkers, while CRBN-based degraders favor flexible linkers .
  • Warhead Modifications : Acetyloxy methyl amide substituents in Degrader-1 enhance proteasome recruitment, a feature shared with dBET1 but absent in earlier PROTACs like PROTAC 3 .

In Vivo Efficacy and Toxicity

  • Compound 23 (ZBC260) : Achieves tumor regression at 30 pM doses in RS4;11 leukemia models, demonstrating superior in vivo potency .
  • PROTAC 3 : Shows lower toxicity than traditional BRD4 inhibitors, validated in multiple myeloma models .

Advantages and Limitations of this compound

Advantages

  • Selectivity: Avoids BRD3 degradation, reducing risks of thrombocytopenia and immunosuppression .
  • Synthetic Feasibility : Produced via a sustainable multicomponent platform without protection/deprotection steps, enhancing scalability .

Limitations

  • Moderate Potency : Higher IC50 compared to PROTAC 3 and Compound 23 limits its use in aggressive cancers .
  • Incomplete SAR Data : Linker rigidity and warhead positioning, critical for degradation efficiency, remain understudied for this compound .

Biological Activity

PROTAC (Proteolysis Targeting Chimera) technology represents a novel approach in targeted protein degradation, offering a promising strategy for cancer therapy by selectively degrading proteins implicated in oncogenesis. One such compound, PROTAC BRD4 Degrader-1 , targets bromodomain-containing protein 4 (BRD4), a critical regulator of gene expression associated with various cancers, including leukemia and solid tumors. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on diverse research findings.

  • Molecular Formula : C39H38N6O9S
  • Molecular Weight : 766.82 g/mol
  • CAS Number : 2570470-42-5

This compound operates by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to facilitate the ubiquitination and subsequent proteasomal degradation of BRD4. This mechanism allows for a more sustained reduction of BRD4 levels compared to traditional inhibitors, which often lead to compensatory upregulation of the target protein.

Efficacy in Cell Lines

This compound has demonstrated significant anti-proliferative effects across various cancer cell lines:

Cell Line IC50 (nM) Comments
MV4-11 (Leukemia)12.25Effective with low cytotoxicity .
THP-1 (Lymphoma)0.81Exhibited high anti-proliferative potency .
MDA-MB-231N/AUsed for assessing BRD4 degradation efficacy .

The compound showed effective degradation of BRD4 within 8 hours of treatment at concentrations as low as 100 nM, leading to apoptosis in MV4-11 cells .

Comparative Studies

In comparative studies with other PROTACs targeting BRD4, this compound exhibited superior selectivity towards BRD4 over BRD2 and BRD3, minimizing off-target effects that are common with pan-BET inhibitors. For example, while compounds like MZ1 degrade multiple BET proteins simultaneously, this compound specifically targets BRD4 without significantly affecting other family members .

Study 1: Leukemia Treatment

A study investigated the effects of this compound on leukemia cell lines. The results indicated that treatment led to a significant reduction in cell viability and induction of apoptosis in MV4-11 cells, with an IC50 value of 12.25 nM after 8 hours. The study concluded that this compound could be a viable therapeutic option for treating acute leukemia by effectively reducing oncogenic transcription driven by BRD4 .

Study 2: Solid Tumors

In another study focusing on solid tumors, this compound demonstrated potent anti-tumor activity with minimal cytotoxicity towards normal cells. The compound's ability to induce selective degradation of BRD4 was linked to reduced tumor growth in xenograft models .

Q & A

Basic Research Questions

Q. What is the mechanistic basis of PROTAC BRD4 Degrader-1, and how is its efficacy quantified in vitro?

this compound operates via a ternary complex mechanism: it recruits BRD4 (via a BET inhibitor moiety) to the E3 ubiquitin ligase CRBN (via a thalidomide-derived ligand), inducing ubiquitination and proteasomal degradation. Its efficacy is quantified by measuring the half-maximal inhibitory concentration (IC50) for BRD4 BD1 degradation (41.8 nM) . In cellular assays, it reduces BRD4 protein levels in RS4;11 and MOLM-13 leukemia cells at 3–10 nM and inhibits cell growth (IC50 = 4.3 nM in MOLM-13) . Key validation methods include Western blotting for protein degradation and cellular proliferation assays (e.g., CellTiter-Glo) .

Q. What structural components are critical for synthesizing this compound?

The molecule comprises three modules:

  • Target-binding moiety : A BET inhibitor (e.g., JQ1 derivative) targeting BRD4 BD1.
  • E3 ligase ligand : Thalidomide or its derivative to recruit CRBN.
  • Linker : A polyethylene glycol (PEG)-based or disulfide-containing spacer optimizing ternary complex formation .
    For example, this compound uses a thalidomide-CRBN ligand linked to a BET inhibitor via a PEG spacer .

Q. How do researchers validate target engagement and degradation specificity in cellular models?

  • Target Engagement : Use competitive binding assays (e.g., CETSA) or fluorescence polarization to confirm BRD4 binding.
  • Degradation Specificity : Perform proteome-wide mass spectrometry to rule off-target effects. For this compound, proteomic analysis of >5,700 proteins confirmed >1,000-fold selectivity for BRD4 over BRD2/3 .
  • Functional Validation : Assess downstream effects (e.g., MYC oncogene suppression) via qPCR or RNA-seq .

Advanced Research Questions

Q. How can linker design influence the degradation efficiency and selectivity of this compound?

Linker length and rigidity critically affect ternary complex stability. For example:

  • PEG-based linkers enhance solubility but may reduce cellular permeability.
  • Disulfide-containing linkers enable tumor-specific activation in redox-rich microenvironments .
    Conformational optimization (e.g., BD-9136) achieved sub-nanomolar degradation potency and >1,000-fold selectivity for BRD4 over BRD2/3 by fine-tuning linker geometry . Methodological optimization involves molecular dynamics simulations and structure-activity relationship (SAR) studies .

Q. What experimental strategies address contradictory data on BRD4 degradation kinetics across cell lines?

Discrepancies in degradation kinetics (e.g., rapid degradation in RS4;11 vs. delayed effects in solid tumors) may arise from:

  • Cellular CRBN Expression Levels : Quantify CRBN via ELISA or flow cytometry; low expression correlates with reduced degradation .
  • Proteasome Activity : Use bortezomib (proteasome inhibitor) to confirm proteasome-dependent degradation.
  • Pharmacokinetic Barriers : In solid tumors, evaluate tissue penetration using 3D spheroid models or in vivo imaging .

Q. How can antibody-PROTAC conjugates improve tumor-specific delivery of BRD4 degraders?

Antibody-PROTAC conjugates (e.g., trastuzumab-PROTAC) exploit antigen-mediated internalization for targeted delivery. For example, Ab-PROTAC 3 (HER2-targeted) degraded BRD4 selectively in HER2<sup>+</sup> breast cancer cells, sparing HER2<sup>−</sup> cells . Key steps include:

  • Conjugation Chemistry : Use cleavable linkers (e.g., disulfide) for intracellular release.
  • In Vivo Validation : Monitor tumor BRD4 levels via immunohistochemistry and antitumor efficacy in xenograft models .

Q. What in vivo models are most suitable for evaluating this compound’s therapeutic potential?

  • Leukemia Models : MOLM-13 xenografts to assess BRD4 degradation and MYC suppression .
  • Solid Tumor Models : Patient-derived xenografts (PDXs) with high BRD4 dependency (e.g., MYC-amplified cancers).
  • Pharmacodynamic Markers : Measure BRD4 protein rebound kinetics post-treatment (e.g., BD-9136 maintains degradation for >48 h in tumors) .

Q. How can researchers reconcile off-target effects observed with pan-BET inhibitors versus PROTAC-mediated degradation?

While pan-BET inhibitors non-specifically block BRD2/3/4, this compound achieves selectivity via structural optimization. For example:

  • Proteomic Profiling : Compare off-target profiles of PROTACs vs. inhibitors.
  • Rescue Experiments : Re-express degradation-resistant BRD4 mutants to confirm on-target effects .

Q. What combinatorial approaches enhance this compound’s antitumor efficacy?

  • Synergy with Kinase Inhibitors : Combine with CDK9 inhibitors (e.g., CDK9-IN-11) to amplify transcriptional shutdown .
  • Immunotherapy : Pair with PD-1 blockade to enhance T-cell activation in BRD4-suppressed tumors .
    Dose optimization (e.g., sequential vs. concurrent administration) is critical to mitigate toxicity .

Q. Methodological Considerations

  • Data Reproducibility : Use standardized protocols for PROTAC handling (e.g., DMSO stock stability at −80°C) .
  • Negative Controls : Include CRBN-knockout cells or non-degrading "hook" analogs to validate mechanism .

Properties

CAS No.

2133360-00-4

Molecular Formula

C40H37N9O8

Molecular Weight

771.8 g/mol

IUPAC Name

2-[2-[4-[[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-2-oxo-4-phenyl-4H-quinazolin-3-yl]methyl]triazol-1-yl]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide

InChI

InChI=1S/C40H37N9O8/c1-22-34(23(2)57-44-22)25-12-13-30-28(18-25)36(24-8-5-4-6-9-24)48(40(55)46(30)3)20-26-19-47(45-43-26)16-17-56-21-33(51)41-29-11-7-10-27-35(29)39(54)49(38(27)53)31-14-15-32(50)42-37(31)52/h4-13,18-19,31,36H,14-17,20-21H2,1-3H3,(H,41,51)(H,42,50,52)

InChI Key

FXNACIMQXOPNJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC5=CN(N=N5)CCOCC(=O)NC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.